molecular formula C9H11N3O2S B1474903 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1696064-52-4

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B1474903
CAS RN: 1696064-52-4
M. Wt: 225.27 g/mol
InChI Key: PFBNNRDIJIFTJP-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as Betanin, is a natural pigment extracted from beetroot. It has a molecular formula of C9H11N3O2S and a molecular weight of 225.27 g/mol. This compound has been studied for its potential in the treatment or prevention of type 1 and type 2 diabetes .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which includes this compound, involves a reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Scientific Research Applications

Synthesis Techniques and Catalytic Applications

  • Innovative synthesis methods for 4H-benzo[b][1,4]thiazine 1,1-dioxides have been developed through ring contraction processes, utilizing carbon-sulfur bond formation. These compounds, including derivatives of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are accessible from commercially available components and have broad applications in pharmacology, medicine, and industry (Fülöpová et al., 2015).
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient catalyst for synthesizing various heterocyclic compounds in water, showcasing its role in promoting green chemistry (Khazaei et al., 2015).

Anticancer Potential

  • Certain benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine dioxides have been synthesized and tested for anticancer activities against a range of cancer cell lines, demonstrating moderate to good inhibitory activity. The structure of this compound plays a crucial role in the activity of these derivatives (Kamal et al., 2011).

Channel Activation and Pharmacological Evaluations

  • Investigations into 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives and their effects on ATP sensitive potassium channels provide insights into the structural-activity relationships within this compound class. Such studies are foundational for developing potential therapeutics targeting specific cellular mechanisms (Schou et al., 2005).

Crystallographic Insights

  • X-ray crystallographic analysis of benzothiadiazine derivatives, including structures closely related to this compound, reveals detailed insights into their molecular configurations, informing both synthetic strategies and potential applications in material science and molecular engineering (Bombieri et al., 1990).

Biological and Antibacterial Activities

  • Novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and evaluated for their antibacterial and antioxidant properties, demonstrating the broad scope of biological activities exhibited by compounds within this chemical family (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNNRDIJIFTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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